2-methoxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Description
2-methoxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The structure of this compound features a benzohydrazide moiety linked to a pyrazolopyrimidine core, which is further substituted with a methoxy group and a methyl group.
Properties
Molecular Formula |
C14H14N6O2 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
2-methoxy-N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
InChI |
InChI=1S/C14H14N6O2/c1-20-13-10(7-17-20)12(15-8-16-13)18-19-14(21)9-5-3-4-6-11(9)22-2/h3-8H,1-2H3,(H,19,21)(H,15,16,18) |
InChI Key |
LWYJCYDNGNKAHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the following steps:
-
Formation of the Pyrazolopyrimidine Core: : The pyrazolopyrimidine core can be synthesized by reacting a suitable pyrazole derivative with a formimidate or a similar reagent in the presence of a base such as sodium ethoxide. The reaction is usually carried out in ethanol under reflux conditions .
-
Substitution Reactions: : The pyrazolopyrimidine core is then subjected to substitution reactions to introduce the methoxy and methyl groups. This can be achieved using methyl iodide and sodium methoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) under mild heating .
-
Formation of Benzohydrazide: : The final step involves the condensation of the substituted pyrazolopyrimidine with 2-methoxybenzohydrazide. This reaction is typically carried out in ethanol or methanol under reflux conditions, using a catalytic amount of acid such as hydrochloric acid to facilitate the condensation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
2-methoxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-methoxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: Compounds like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have similar core structures and exhibit comparable biological activities.
Benzohydrazide Derivatives: Compounds such as 2-methoxybenzohydrazide and its analogs are structurally related and share similar chemical properties.
Uniqueness
2-methoxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the methoxy and methyl groups, along with the benzohydrazide moiety, contributes to its unique pharmacological profile and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
